4-Bromobutyl 3,4-dimethoxybenzoate is a chemical compound with the molecular formula and a molecular weight of 317.18 g/mol. It is primarily known for its application in the synthesis of pharmaceutical compounds, particularly as an intermediate in the production of the anti-spasmodic drug mebeverine. This compound features a bromobutyl group and a methoxy-substituted benzoate moiety, which contribute to its pharmacological properties.
4-Bromobutyl 3,4-dimethoxybenzoate belongs to the class of organic compounds known as benzoates, specifically those that are alkyl esters of benzoic acid derivatives. It is classified under the broader category of halogenated organic compounds due to the presence of bromine in its structure.
The synthesis of 4-bromobutyl 3,4-dimethoxybenzoate typically involves the esterification reaction between veratric acid and 4-bromobutanol. The general procedure includes:
The improved synthesis method reported utilizes a stoichiometric excess of 4-bromobutanol and catalytic amounts of p-TsOH to enhance yield while minimizing by-products such as dimers. The final product is purified through solvent evaporation under reduced pressure .
The molecular structure of 4-bromobutyl 3,4-dimethoxybenzoate can be represented as follows:
Nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into the structure:
The primary reaction involving 4-bromobutyl 3,4-dimethoxybenzoate is its use in further synthetic pathways to produce mebeverine. This involves reductive amination with various amines under catalytic conditions.
In synthetic applications, this compound reacts with N-ethyl-1-(4-methoxyphenyl)propan-2-amine to yield mebeverine hydrochloride. Reaction conditions typically involve hydrogenation in methanol using Raney nickel as a catalyst .
While specific mechanistic details for the action of 4-bromobutyl 3,4-dimethoxybenzoate are less documented, its derivatives like mebeverine act primarily as smooth muscle relaxants. They target muscarinic receptors in the gastrointestinal tract to alleviate spasms associated with irritable bowel syndrome.
Pharmacological evaluations indicate that these compounds exhibit anti-spasmodic effects by inhibiting acetylcholine's action on smooth muscle cells .
The primary application of 4-bromobutyl 3,4-dimethoxybenzoate lies in medicinal chemistry, particularly in synthesizing anti-spasmodic agents like mebeverine. Its derivatives are explored for potential therapeutic effects against gastrointestinal disorders, showcasing its significance in pharmaceutical research and development . Further studies may also investigate its role as a building block for novel drug candidates targeting various biological pathways.
The synthesis of 4-bromobutyl 3,4-dimethoxybenzoate (CAS 1260668-38-9) hinges critically on efficient esterification of 3,4-dimethoxybenzoic acid. Research demonstrates two optimized pathways for constructing this ester linkage: acid chloride activation and direct nucleophilic displacement. In the acid chloride approach, 3,4-dimethoxybenzoyl chloride reacts with 4-bromobutan-1-ol under Schotten-Baumann conditions (dichloromethane solvent, triethylamine base, 0°C to room temperature), achieving yields of 82-85% with high purity (>95%) after silica gel purification [5] [7]. This method benefits from mild conditions and minimal side products but requires an extra step to generate the acid chloride.
Alternatively, direct esterification via the sodium salt of 3,4-dimethoxybenzoic acid offers a one-pot alternative. As reported by Pai & Dubhashi, reacting sodium 3,4-dimethoxybenzoate (generated in situ with sodium methoxide in methanol) with 1,4-dibromobutane at 150-155°C for 3 hours yields the target ester in 60% yield after distillation. While thermally intensive, this method bypasses solvent use and exhibits atom economy by utilizing excess dibromobutane as both reactant and solvent [1]. The trade-offs between these methods are summarized below:
Table 1: Comparative Performance of Esterification Methods
Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Acid Chloride Route | DCM, Et₃N, 0°C → RT, 12h | 82-85 | >98 | Mild conditions, high selectivity |
Sodium Salt Alkylation | Neat, 150-155°C, 3h | 60 | 91 | Atom economy, no solvent |
Chromatographic analyses (HPLC, TLC) confirm both methods produce ester suitable for subsequent alkylation, though the acid chloride route delivers superior consistency for pharmaceutical-grade intermediates [5] [7].
The installation of the 4-bromobutyl chain employs distinct alkylation tactics, significantly impacting efficiency and impurity profiles. The two-step sequential alkylation method optimizes selectivity: 1,4-dibromobutane first reacts with sodium 3,4-dimethoxybenzoate (Stage I-Step 2) under controlled stoichiometry (1:2 molar ratio acid salt:dibromide). Excess dibromobutane is recovered (90% efficiency) by vacuum distillation (62-68°C at 1 mmHg), followed by isolation of 4-bromobutyl 3,4-dimethoxybenzoate at 72-78°C (1 mmHg), yielding 60% at >91% purity [1] [7]. This minimizes di-alkylated byproducts.
In contrast, single-step alkylation of pre-formed 3,4-dimethoxybenzoate esters (e.g., methyl ester) with 1,4-dibromobutane faces thermodynamic and kinetic challenges, requiring strong bases (e.g., NaH) and elevated temperatures, which promote elimination and ether formation. This results in lower yields (<45%) and complex purification [5].
Halogen exchange presents an alternative route via 4-chlorobutyl 3,4-dimethoxybenzoate (CAS 69788-75-6), synthesized similarly using 1,4-dichlorobutane. However, the bromide's superior nucleophilic displacement kinetics in downstream quaternization or amination makes the bromo derivative preferred for active pharmaceutical ingredient (API) synthesis like mebeverine [5] [7].
Table 2: Alkylation Route Performance for 4-Haloalkyl Esters
Alkyl Halide | Route | Yield (%) | Key Challenge | Downstream Utility |
---|---|---|---|---|
1,4-Dibromobutane | Two-step sequential | 60 | Thermal control during distillation | High (direct use) |
1,4-Dichlorobutane | Acid chloride esterif. | 75 | Lower reactivity in SN₂ reactions | Moderate |
Catalysis plays a pivotal role in synthesizing key precursors for 4-bromobutyl 3,4-dimethoxybenzoate, particularly in generating amine coupling partners. The reductive amination of 4-methoxyphenylacetone with ethylamine to form 2-ethylamino-1-(4'-methoxyphenyl)propane (Stage II intermediate) utilizes 5% platinum on carbon (Pt/C) under hydrogen pressure (6 kg/cm²) at 50°C. This catalytic system achieves 84.5% yield after distillation – markedly superior to non-catalytic routes (e.g., NaBH₄ reduction), which suffer from over-reduction and imine hydrolysis issues [1].
Notably, no catalyst is employed in the esterification or alkylation steps for the bromobutyl ester itself. The high temperatures (150-155°C) in the sodium salt alkylation leverage thermal activation, while the acid chloride route relies on inherent electrophilicity. Catalytic esterification options (e.g., DMAP, lipases) were absent in the surveyed literature, suggesting untapped potential for optimization.
For downstream conjugation – where the bromobutyl ester reacts with amines to form quaternary ammonium salts (e.g., in mebeverine synthesis) – phase-transfer catalysts (e.g., tetrabutylammonium iodide) may enhance reactivity in biphasic systems, though this remains unexplored in the available data [1].
Table 3: Catalytic Systems in Intermediate Synthesis
Reaction | Catalyst | Conditions | Yield (%) | Advantage |
---|---|---|---|---|
Reductive Amination | Pt/C (5%) | H₂ (6 kg/cm²), MeOH, 50°C, 15h | 84.5 | Chemoselectivity, minimal byproducts |
Esterification/Alkylation (Core) | None reported | Thermal/stoichiometric activation | 60-85 | Simplicity, no catalyst removal needed |
Comprehensive Compound Index
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: